Dimethoxytin

説明

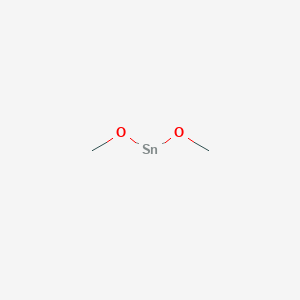

Structure

2D Structure

特性

CAS番号 |

14794-99-1 |

|---|---|

分子式 |

C2H6O2Sn |

分子量 |

180.78 g/mol |

IUPAC名 |

methanolate;tin(2+) |

InChI |

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2 |

InChIキー |

UISUQHKSYTZXSF-UHFFFAOYSA-N |

SMILES |

CO[Sn]OC |

正規SMILES |

C[O-].C[O-].[Sn+2] |

製品の起源 |

United States |

Synthetic Pathways and Methodologies of Dimethoxytin

Advanced Synthetic Routes to Dimethoxytin Compounds

Advanced synthetic strategies are centered on creating the core dialkyltin structure and subsequently introducing the alkoxide ligands. These routes are optimized for yield, purity, and industrial scalability.

The synthesis of dialkyltin dialkoxides, such as this compound, can be achieved through several key pathways. A prominent method involves the reaction of a dialkyltin dichloride with a corresponding sodium alkoxide. For instance, the synthesis of dibutyltin (B87310) dimethoxide, an analogue of this compound, occurs via the reaction of dibutyltin dichloride with sodium methoxide (B1231860). google.com This represents a classic salt metathesis or ligand exchange reaction where the chloride ligands on the tin atom are replaced by methoxide groups.

Another significant industrial route utilizes dialkyltin oxides as the starting material. This process involves reacting a dialkyltin oxide (e.g., dibutyltin oxide) with an alcohol (e.g., methanol) and the corresponding dialkyl carbonate (e.g., dimethyl carbonate) at elevated temperatures (50°C to 200°C) and pressures (0.52 to 4.14 MPa). google.com This method can produce dialkyltin dialkoxides in nearly quantitative yields (90-100 mole %). google.com The use of relatively inexpensive starting materials like dialkyltin oxides makes this an economically viable alternative to methods starting from dialkyltin dichlorides. google.com

A two-step variation of this process has also been developed. It first involves the condensation of a dialkyltin oxide with a primary alcohol to form a 1,3-bis(alkoxy)tetrabutyl distannoxane, which then undergoes disproportionation at high temperatures (180°-220°C) to yield the desired dialkyltin dialkoxide. google.com

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Dialkyltin Dichloride (e.g., Dibutyltin Dichloride) | Sodium Alkoxide (e.g., Sodium Methoxide) | Salt metathesis reaction | Dialkyltin Dialkoxide (e.g., Dibutyltin Dimethoxide) | google.com |

| Dialkyltin Oxide (e.g., Dibutyltin Oxide) | Alcohol (e.g., Methanol) and Dialkyl Carbonate (e.g., Dimethyl Carbonate) | 50-200°C, 0.52-4.14 MPa (75-600 psi) | Dialkyltin Dialkoxide (90-100% yield) | google.com |

| Dialkyltin Oxide | 1. Primary Alcohol (condensation) 2. Heat (disproportionation) | 1. Refluxing benzene/toluene 2. 180-220°C | Dialkyltin Dialkoxide | google.com |

The synthesis of this compound is critically dependent on the availability of its precursor, dimethyltin (B1205294) dichloride. The most commercially successful method for producing dimethyltin dichloride is the "direct synthesis," which involves the reaction of metallic tin with an organic halide, specifically methyl chloride, in the presence of a catalyst. lupinepublishers.com

This direct process is typically carried out at high temperatures and pressures. One patented method describes adding tin metal, a catalyst, and tin tetrachloride to a reactor. google.com The temperature is raised to 160°C-190°C, and then vaporized methyl chloride gas is introduced while maintaining the reaction temperature between 175°C and 215°C and the pressure between 0.5 and 1.5 MPa. google.com The resulting dimethyltin dichloride is then purified by distillation. google.com Catalysts for this reaction can include complexes of alkylphosphines or alkylphosphonium chlorides with tin tetrachloride, often used with solvents like propylene (B89431) carbonate. google.com This approach allows for high yields and high purity of the final product. google.comgoogle.com

Alternative, non-commercial syntheses of dialkyltin dihalides involve the partial metathesis of tin tetraalkyls (like tetramethyltin) with halogens or hydrogen halides. mocvd-precursor-encyclopedia.de However, the direct synthesis from tin and methyl chloride remains the predominant industrial method for producing the crucial dimethyltin dichloride precursor. lupinepublishers.com

| Starting Materials | Catalyst/Solvent | Temperature | Pressure | Key Features | Reference |

|---|---|---|---|---|---|

| Tin, Methyl Chloride, Tin Tetrachloride | Dimethyl sulfoxide | 175-215°C | 0.5-1.5 MPa | One-step high-pressure catalytic synthesis. | google.com |

| Tin powder, Methyl Chloride | Alkylphosphine-SnCl₄ complex (e.g., [(C₄H₉)₄PCl]SnCl₄) | 170°C | Normal pressure | Yields of 92-93% relative to tin used. | google.com |

| Tin chips, Methyl Chloride | Tributylphosphine-Sn(IV) chloride complex | 170°C | Normal pressure | Product removed by distillation; allows for continuous addition of tin. | google.com |

Preparation of Dialkyltin Dialkoxides, including this compound

Mechanistic Aspects of this compound Formation

The formation of this compound from its precursor, dimethyltin dichloride, is fundamentally a ligand substitution or exchange process. The mechanism involves the nucleophilic displacement of the chloride ions by methoxide ions. When sodium methoxide is used as the reagent, the sodium cations and chloride anions combine to form sodium chloride, which precipitates from the reaction mixture, driving the reaction to completion according to Le Chatelier's principle. google.comgoogle.com

Density Functional Theory (DFT) modeling of reactions involving this compound, such as its role in catalyzing the formation of dimethyl carbonate (DMC), provides further insight into its structure and reactivity. acs.orgsciexplore.ir These studies suggest that in reaction conditions, the monomeric species of dialkyltin dimethoxide, such as (CH₃)₂Sn(OCH₃)₂, is the active form, rather than a dimeric structure. acs.org The mechanism of DMC formation involves the reaction of the this compound precursor with CO₂, followed by an intermolecular process between two monomeric stannane (B1208499) molecules to release DMC and regenerate the reactive alkoxy moiety through a subsequent multi-step process with methanol (B129727). acs.orgsciexplore.ir While this describes a reaction using this compound, the principles of reversible reactions and the stability of the Sn-O bond are central to its formation mechanism as well. The sensitivity of the Sn-OCH₃ linkage to hydrolysis is a key feature, indicating that the formation reaction must be carried out under anhydrous conditions to prevent the formation of tin oxides and other byproducts. acs.org

Precursor Chemistry and Ligand Exchange Processes in this compound Synthesis

The chemistry of this compound synthesis is dominated by its primary precursor, dimethyltin dichloride (Me₂SnCl₂), and the process of ligand exchange. rsc.org Dimethyltin dichloride is a versatile starting material from which a wide array of dimethyltin compounds can be derived through the substitution of its two chloride ligands. lupinepublishers.com

Ligand exchange is a fundamental class of reaction in coordination and organometallic chemistry where one ligand is replaced by another. rsc.orgnih.gov In the synthesis of this compound, the chloride ligands (hard bases) on the tin center are exchanged for methoxide ligands (also hard bases). This process is highly effective when using an alkali metal alkoxide like sodium methoxide (NaOMe). google.comgoogle.com

The reaction can be represented as: Me₂SnCl₂ + 2 NaOMe → Me₂Sn(OMe)₂ + 2 NaCl

This transformation is driven by the high lattice energy of the resulting sodium chloride (NaCl) salt, which is typically insoluble in the organic solvents used for the reaction, causing it to precipitate out. google.com The choice of solvent and reaction conditions is crucial to ensure complete reaction and easy separation of the product from the salt byproduct. The effectiveness of this exchange process allows for the high-yield conversion of the stable and accessible dichloride precursor into the more reactive dimethoxide compound.

Catalytic Applications of Dimethoxytin

Dimethoxytin in Dimethyl Carbonate (DMC) Synthesis

Activation of Carbon Dioxide by this compound(IV) Complexes

The initial and critical step in the direct synthesis of DMC is the activation of the thermodynamically stable and kinetically inert carbon dioxide molecule. researchgate.netlew.ro this compound(IV) complexes facilitate this activation. Theoretical calculations, specifically Density Functional Theory (DFT), have shown that the tin center in organotin compounds like this compound acts as a Lewis acid, interacting with and polarizing the CO2 molecule. mdpi.com This interaction makes the carbon atom of CO2 more susceptible to nucleophilic attack.

In the presence of methanol (B129727), this compound can form tin methoxide (B1231860) species, such as (CH3)2Sn(OCH3)2. acs.org The CO2 molecule then inserts into the Sn-OCH3 bond, forming a methyl carbonate species coordinated to the tin atom. mdpi.com This step effectively "fixes" the CO2, making it available for subsequent reaction. The formation of a hemicarbonate moiety bonded to the metal center has been observed spectroscopically. lew.ro

Elucidation of Alkylation Steps and Reaction Pathways

Following the activation of CO2, the formation of DMC proceeds through an alkylation step. DFT modeling of the reaction with (CH3)2Sn(OCH3)2 suggests that the formation of DMC is favored through an intermolecular process between two monomeric stannane (B1208499) molecules rather than a pathway involving a dimeric species. acs.org

One proposed pathway involves the reaction of the tin-bound methyl carbonate intermediate with another molecule of methanol. However, computational studies indicate that a more favorable route involves the interaction of two tin-containing intermediates. acs.orgsciexplore.ir Specifically, the methyl group from one tin complex is transferred to the methyl carbonate group on another tin complex, releasing DMC. This intermolecular pathway is considered to have a lower energy barrier. mdpi.com

Catalytic Cycle and Regeneration Mechanisms of this compound Species

For a catalytic process to be viable, the catalyst must be regenerated at the end of the reaction. In the this compound-catalyzed synthesis of DMC, after the release of the DMC molecule, a tin oxide or related species remains. The regeneration of the active this compound catalyst is achieved through a multi-step process involving methanol. acs.orgresearchgate.net

This process regenerates the dialkyltin(IV) organometallic species along with the formation of water as a byproduct. acs.orgresearchgate.net The removal of this water is crucial as it can poison the active sites and shift the reaction equilibrium unfavorably. researchgate.net The ability of dialkyltin(IV) compounds to promote this sequence offers opportunities in reactor design to overcome catalyst poisoning and thermodynamic limitations. acs.org

Role of Coordination Environment and Polymerization Degree on Catalytic Activity

The catalytic performance of this compound is significantly influenced by its coordination environment and degree of polymerization. mdpi.com For dialkyltin(IV) organometallic compounds, regulating the degree of polymerization or the coordination configuration can facilitate the reaction with methanol to produce DMC. mdpi.comresearchgate.net

The structure of the organotin catalyst can range from simple monomers to more complex oligomers or polymers. google.com For instance, studies on di-n-butyldimethoxystannane in supercritical carbon dioxide revealed the formation of a large tin complex containing ten tin atoms. researchgate.net While the initial reaction rate was lower with this deca-tin complex compared to the precursor stannane, the turnover numbers (TONs) were higher, indicating a more stable and ultimately more productive catalytic system under those conditions. researchgate.net This highlights the intricate relationship between the catalyst's structure and its activity.

Homogeneous and Heterogeneous Catalytic Systems

This compound catalysts can be employed in both homogeneous and heterogeneous systems for DMC synthesis. mdpi.com Homogeneous systems, where the catalyst is dissolved in the reaction medium, often exhibit high activity due to the excellent accessibility of the catalytic sites. nih.gov However, the separation of the catalyst from the products can be challenging and costly. mdpi.com

To overcome this limitation, efforts have been made to develop heterogeneous catalysts by immobilizing the active tin species on solid supports. mdpi.com This approach simplifies catalyst recovery and product purification. mdpi.com For example, organotin compounds have been grafted onto the surface of materials like SBA-15. mdpi.com While this heterogenization is advantageous for process design, there can be a trade-off in terms of catalytic performance compared to their homogeneous counterparts. mdpi.com

This compound in Polymerization Processes

Beyond its application in DMC synthesis, this compound and related organotin compounds are also utilized as catalysts in certain polymerization reactions. Their function in these processes is typically as initiators or co-catalysts in coordination polymerization.

Coordination polymerization, often associated with Ziegler-Natta catalysts, allows for the synthesis of polymers with controlled stereochemistry, such as isotactic or syndiotactic polymers, which can lead to materials with enhanced properties like increased crystallinity. wikipedia.orglibretexts.org The mechanism involves the coordination of a monomer to a metal center, followed by insertion into a metal-alkyl or metal-polymer chain bond.

While the use of this compound specifically is less documented in the mainstream literature on high-tonnage polymer production compared to other transition metal catalysts, organotin compounds, in general, are known to catalyze various polymerization reactions. These include the ring-opening polymerization of cyclic esters and the formation of polyurethanes. The Lewis acidity of the tin center is key to activating the monomer. In solution polymerization, the catalyst, monomer, and initiator are dissolved in a solvent, which helps to control viscosity and dissipate heat. mgcub.ac.in

Catalysis of Ring-Opening Polymerization

Organometallic compounds, including tin-based complexes, are widely employed as initiators or catalysts for the ring-opening polymerization (ROP) of cyclic esters and other monomers. mdpi.comtennessee.edu While tin(II) octoate is a more commonly cited catalyst for monomers like lactide, the fundamental mechanism is applicable to other organotin compounds like this compound. mdpi.com The ROP process is crucial for producing biodegradable polymers such as polylactide (PLA). frontiersin.org

The polymerization is typically initiated by a nucleophile, often an alcohol, which coordinates to the Lewis acidic tin center. This activation facilitates the nucleophilic attack of the alcohol on the carbonyl carbon of the cyclic monomer (e.g., lactide). This step opens the ring and forms a new ester bond, with the growing polymer chain remaining attached to the tin center through an alkoxide linkage. Subsequent monomer units are added through a coordination-insertion mechanism, where a new monomer molecule first coordinates to the tin atom and then inserts itself into the tin-alkoxide bond of the growing chain. libretexts.org This process allows for the synthesis of polymers with controlled molecular weights and architectures. tennessee.edu The catalytic cycle involves the repetitive coordination of the monomer and its insertion into the growing polymer chain. uc.edu

The effectiveness of such catalysts can be influenced by several factors, including the ligand structure and the nature of the metal center, which affect catalytic activity and selectivity. tennessee.edu

Application in Polyurethane Formulations

In the production of polyurethanes, catalysts are essential to control the reaction rates between polyols and isocyanates (gelling reaction) and, in the case of foams, the reaction between water and isocyanates (blowing reaction). imenpol.comatamanchemicals.com Metal-based catalysts, particularly organotin compounds, are highly effective for accelerating the gelling reaction. imenpol.com Compounds like dibutyltin (B87310) dilaurate have historically been used, though there is a move towards alternatives due to toxicological concerns. evonik.com

This compound falls into the category of organotin catalysts that can be used in these formulations. These catalysts function by activating the polyol's hydroxyl group, making it more nucleophilic and facilitating its attack on the isocyanate. The general mechanism involves the formation of a complex between the tin catalyst and the polyol. This complexation increases the acidity of the hydroxyl proton, promoting the reaction with the isocyanate to form the urethane (B1682113) linkage. The choice of catalyst allows formulators to tailor the reaction profile, balancing the front-end delay (pot life) with the back-end cure speed to optimize the manufacturing process. evonik.com

| Catalyst Type | Primary Function in Polyurethane | Common Examples |

| Amine Catalysts | Primarily blowing reaction (water-isocyanate) | Dabco 33% (A33), Dimethylcyclohexylamine |

| Metal Catalysts | Primarily gelling reaction (polyol-isocyanate) | Tin-based (e.g., Kosmos 29, T9), Bismuth, Zinc |

This table provides a general overview of catalyst types in polyurethane formulations. imenpol.comatamanchemicals.com

Mechanistic Insights into this compound-Mediated Polymerization

Detailed mechanistic studies, particularly using Density Functional Theory (DFT), have elucidated the pathways for reactions catalyzed by this compound. Research on the synthesis of dimethyl carbonate (DMC) from CO2 and methanol using this compound as a catalyst provides critical insights into the fundamental steps that would also underpin polymerization processes. acs.org

The catalytic cycle begins with the activation of a substrate at the tin center. For instance, in DMC synthesis, CO2 inserts into one of the Sn-OCH3 bonds of the this compound molecule, (CH3)2Sn(OCH3)2, to form a methyl carbonate species, (CH3)2Sn(OCH3)(O2COCH3). The release of the product, DMC, is proposed to occur via an intermolecular reaction between two of these tin-methylcarbonate molecules rather than through an intramolecular step. This bimolecular pathway is energetically preferred. acs.org

A crucial part of the catalytic cycle is the regeneration of the active catalyst. After the product is released, the resulting tin species reacts with methanol to regenerate the initial this compound and produce water as a byproduct. This multi-step regeneration process allows the catalyst to participate in multiple turnovers. acs.org

In the context of polymerization, a similar coordination-insertion mechanism is expected. A monomer, such as an epoxide or lactide, would coordinate to the Lewis acidic tin center. This is followed by the nucleophilic attack of the alkoxide group (either from the catalyst itself or the growing polymer chain) to open the monomer ring. The monomer is thus inserted into the Sn-O bond, elongating the polymer chain. The process repeats, with the active center being the tin-alkoxide bond of the growing chain. libretexts.orgwikipedia.org

Emerging Catalytic Roles and CO2 Utilization Beyond DMC

The conversion of carbon dioxide, a greenhouse gas, into value-added chemicals is a major goal in sustainable chemistry. acs.org this compound has emerged as a promising catalyst in this field, particularly for reactions that go beyond the synthesis of dimethyl carbonate (DMC). acs.orgresearchgate.net

One of the most significant emerging applications is the copolymerization of CO2 with epoxides to produce aliphatic polycarbonates. mdpi.commdpi.comresearchgate.net This process is an atom-economical way to create biodegradable polymers. mdpi.com The reaction is typically catalyzed by metal complexes that can activate the epoxide for ring-opening and facilitate the insertion of CO2. nih.gov While many systems based on zinc, cobalt, or chromium have been developed, organotin compounds like this compound are also viable candidates due to their demonstrated ability to activate CO2. acs.orgnih.gov The resulting polymers can range from poly(ether carbonates) to perfectly alternating polycarbonates, depending on the catalyst's selectivity. mdpi.com

Another key area of CO2 utilization is the synthesis of cyclic carbonates from the reaction of CO2 with epoxides. mdpi.commdpi.com This reaction is 100% atom-economical and produces compounds that are valuable as polar aprotic solvents and as precursors for non-isocyanate polyurethanes (NIPUs). mdpi.commdpi.com The catalytic cycle generally involves the catalyst activating the epoxide, followed by a nucleophilic attack that opens the ring. The resulting species then reacts with CO2, and a subsequent intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. mdpi.com Given the Lewis acidity of this compound, it can serve as an effective catalyst for this transformation, often in conjunction with a nucleophilic co-catalyst. acs.orgrsc.org

| CO2 Utilization Pathway | Reactants | Product(s) | Catalytic Role of this compound |

| Direct Synthesis | CO2, Methanol | Dimethyl Carbonate (DMC), Water | Catalyzes CO2 insertion and regeneration cycle. acs.org |

| Copolymerization | CO2, Epoxides (e.g., Propylene (B89431) Oxide) | Poly(alkylene carbonates) | Potential catalyst for CO2 and epoxide activation. mdpi.comresearchgate.net |

| Cycloaddition | CO2, Epoxides (e.g., Styrene Oxide) | Cyclic Carbonates | Lewis acid catalyst to activate the epoxide ring. mdpi.comrsc.org |

This table summarizes emerging catalytic applications of this compound in CO2 valorization.

These emerging roles highlight the versatility of this compound as a catalyst, capable of promoting environmentally beneficial chemical processes by converting a waste product like CO2 into useful materials and chemical intermediates. energy.gov

Structural Characterization and Spectroscopic Analysis of Dimethoxytin Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive toolkit for probing the intricate structural details of organotin compounds like dimethoxytin. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are indispensable for a thorough analysis in both solution and solid states.

NMR spectroscopy is a cornerstone technique for characterizing the structure of this compound complexes. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the connectivity of atoms and the electronic environment within a molecule. libretexts.org For organotin compounds, NMR of various nuclei, including proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn), are particularly informative. rsc.org

¹H NMR Spectroscopy : Proton NMR is fundamental for identifying the types and number of hydrogen atoms in a molecule. In this compound complexes, the chemical shifts of the methoxy (B1213986) protons (-OCH₃) and any protons on the organic ligands attached to the tin atom provide crucial information about the electronic environment. For instance, in dimethoxymethane, a related compound, the methoxy protons appear at a distinct chemical shift. chemicalbook.com The coupling constants between protons and tin isotopes (²J(¹¹⁹Sn-¹H)) can also offer insights into the coordination number of the tin atom. researchgate.net

¹¹⁹Sn NMR Spectroscopy : As one of the three NMR-active tin isotopes with spin 1/2, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity compared to ¹¹⁵Sn and ¹¹⁷Sn. huji.ac.ilacademie-sciences.fr The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents at the tin atom, spanning a very wide range. academie-sciences.frscm.com An increase in the coordination number at the tin atom, for example from four to five or six, typically results in a significant upfield shift (to lower ppm values) of the ¹¹⁹Sn resonance. researchgate.net This makes ¹¹⁹Sn NMR an excellent tool for determining the geometry around the tin center in this compound complexes. academie-sciences.fr

Table 1: Representative NMR Data for Organotin Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H | 0 - 10 | Identification of proton environments, integration gives relative numbers of protons. |

| ¹³C | 0 - 220 | Characterization of the carbon framework. |

| ¹¹⁹Sn | -2200 to +2400 | Highly sensitive to coordination number and substituents at the tin atom. scm.com |

The chemical shifts observed in NMR spectra are not arbitrary; they are directly influenced by the electronic environment of the nucleus, which in turn is dictated by the molecular geometry and the nature of the chemical bonds. libretexts.orglibretexts.org

Molecular Geometry : The geometry around the tin atom in this compound complexes significantly affects the NMR chemical shifts. For instance, a change in coordination number from tetrahedral (four-coordinate) to trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) will alter the bond angles and distances around the tin atom. This change in geometry modifies the electronic shielding of the tin nucleus, leading to a predictable shift in the ¹¹⁹Sn NMR spectrum, typically to a higher field (lower frequency). researchgate.net Theoretical calculations have demonstrated the strong dependence of calculated NMR chemical shifts on the molecular geometry, making the comparison of experimental and theoretical shifts a powerful method for structure determination. smu.edu

Bonding : The nature of the bonds to the tin atom, particularly the electronegativity of the bonded atoms, plays a crucial role in determining the chemical shifts. libretexts.org In the case of this compound, the electronegative oxygen atoms of the methoxy groups withdraw electron density from the tin atom, deshielding it and influencing its chemical shift. cdnsciencepub.com This effect is also observed in ¹H and ¹³C NMR, where the proximity to the electron-withdrawing tin-oxygen moiety affects the chemical shifts of the methyl protons and carbons. libretexts.org Furthermore, the possibility of (p→d)π bonding between the oxygen lone pairs and empty d-orbitals on the tin atom can also influence the shielding and thus the chemical shifts. cdnsciencepub.com Changes in bond lengths, such as the C-H bond, can also have a measurable, albeit smaller, effect on the chemical shielding of the respective nuclei. usu.edu Studies on other organometallic compounds have shown a correlation between the carbon-halogen bond length and the ¹³C chemical shift, indicating that bond lengths directly impact the electronic environment and, consequently, the NMR parameters. rsc.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment in this compound complexes. nih.gov These complementary techniques measure the vibrational energies of molecules. edinst.com IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light, where the scattered photons have a different frequency due to interaction with molecular vibrations that cause a change in polarizability. edinst.commt.com

The vibrational spectra of this compound complexes provide a molecular "fingerprint" that allows for the identification of specific functional groups and provides insights into how ligands are coordinated to the tin center. nih.gov

Functional Group Identification : Specific vibrational modes are characteristic of certain functional groups. For example, the C-O stretching vibrations of the methoxy groups and the Sn-O and Sn-C stretching vibrations in this compound complexes will appear at characteristic frequencies in the IR and Raman spectra. researchgate.net The presence and position of these bands confirm the presence of the respective functional groups within the molecule.

Coordination Modes : The coordination of ligands to the tin atom often results in shifts in the vibrational frequencies of those ligands compared to the free ligand. ajol.info For instance, the coordination of a donor atom (like nitrogen or oxygen from another ligand) to the tin in a this compound complex can perturb the vibrations of the methoxy groups and the organic substituents. These shifts can provide evidence for coordination and help determine the coordination number of the tin atom. cas.czkpi.ua The appearance of new bands, particularly in the low-frequency region of the Raman spectrum, can often be assigned to the Sn-ligand stretching modes, directly confirming the coordination. mdpi.com

Table 2: Typical Infrared and Raman Active Vibrations in this compound Complexes

| Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Significance |

|---|---|---|---|

| C-H stretch (methoxy) | 2800 - 3000 | IR, Raman | Presence of methoxy groups. |

| C-O stretch (methoxy) | 1000 - 1300 | IR, Raman | Confirms the methoxy functionality. researchgate.net |

| Sn-O stretch | 400 - 600 | IR, Raman | Characterizes the bond between tin and the methoxy oxygen. |

| Sn-C stretch | 500 - 600 | IR, Raman | Characterizes the bond between tin and any organic substituents. researchgate.net |

In situ Infrared (IR) spectroscopy is a powerful technique for studying reaction mechanisms in real-time, providing a window into the dynamic changes occurring in a reacting system. wiley.commt.com By monitoring the IR spectrum as a reaction proceeds, it is possible to identify transient intermediates, observe the consumption of reactants, and track the formation of products. irdg.orgresearchgate.net This technique is particularly valuable for understanding catalytic processes involving organotin compounds. irdg.org

In the context of reactions involving this compound, in situ IR spectroscopy can be employed to:

Monitor Reaction Progress : By tracking the intensity of characteristic IR bands corresponding to reactants (e.g., this compound) and products over time, kinetic data can be obtained. researchgate.netrsc.org For example, in the synthesis of dimethyl carbonate from methanol (B129727) and CO₂, in situ IR has been used to follow the appearance of the carbonyl band of the product. mdpi.com

Identify Intermediates : Transient species that are only present during the reaction can be detected. For a reaction involving this compound, this could include the observation of coordinated intermediates or activated complexes. nih.gov The ability to observe these fleeting species provides direct evidence for proposed reaction pathways.

Elucidate Catalytic Cycles : In catalytic reactions where this compound might act as a catalyst or precursor, in situ IR can help to identify the active catalytic species and understand how it interacts with the substrates. nih.govresearchgate.net For instance, changes in the IR spectrum upon addition of reactants can reveal how the catalyst is activated or how substrates bind to the catalytic center. researchgate.net The development of specialized cells allows these measurements to be performed under relevant reaction conditions, providing mechanistic insights that are directly applicable to the actual process. wiley.com

Identification of Functional Groups and Coordination Modes

UV-Vis Spectroscopy for Electronic Structure and Charge Transfer Analysis

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of this compound complexes. libretexts.orgnumberanalytics.com The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, providing information about the molecular orbitals involved. numberanalytics.com In transition metal complexes, these electronic transitions can be categorized as d-d transitions or charge-transfer transitions. csbsju.edu

In the context of this compound compounds, UV-Vis spectroscopy can be used to analyze electronic transitions involving the tin center and its coordinated ligands. For instance, in complexes with π-conjugated ligands, intense absorptions corresponding to π → π* and n → π* transitions within the ligand, as well as charge-transfer bands between the ligand and the tin atom, can be observed. researchgate.net The analysis of these spectra, often supported by quantum chemical calculations, allows for the assignment of electronic transitions and provides insight into the frontier molecular orbitals. researchgate.netchemrxiv.org This information is critical for understanding the photophysical properties and potential applications of these materials in areas like organic electronics. chemrxiv.org

The study of donor-acceptor complexes reveals that the degree of charge transfer in both the ground and excited states can be quantified using advanced computational methods, which helps in interpreting the experimental UV-Vis spectra. rsc.org The solvent environment can also influence the position and intensity of absorption bands, a phenomenon that can be studied to understand solute-solvent interactions.

Table 1: Representative UV-Vis Absorption Data for Tin Complexes This table is illustrative and provides a general representation of data found in the literature for related tin complexes, as specific data for "this compound" was not explicitly available in the search results.

| Complex Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| Tin(IV)-dithiolate | ~350 | > 10,000 | π → π* (ligand) | researchgate.net |

| Tin(IV)-dithiolate | ~450 | ~5,000 | Ligand-to-Metal Charge Transfer (LMCT) | researchgate.net |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comanton-paar.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. mdpi.comuol.de

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for elucidating the detailed atomic structure of crystalline materials. mdpi.commdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine the exact positions of atoms within the unit cell, leading to a complete structural characterization. uol.de

For this compound coordination compounds, SCXRD studies would reveal the coordination geometry around the tin atom, which is crucial for understanding its reactivity. These studies can identify whether the tin center adopts, for example, a tetrahedral, trigonal bipyramidal, or octahedral geometry, depending on the nature and number of coordinated ligands. Furthermore, SCXRD provides precise measurements of Sn-O and other bond lengths and angles.

In the broader context of organotin compounds, SCXRD has been used to characterize complex structures, including dimeric and polymeric assemblies formed through bridging ligands. researchgate.net For example, the analysis of a deca-tin complex, an intermediate in the synthesis of dimethyl carbonate, was made possible by single-crystal X-ray diffraction, revealing its intricate cage-like structure. researchgate.net Such detailed structural information is invaluable for understanding reaction mechanisms. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of the bulk properties of a material. libretexts.orgusp.org Instead of a single crystal, a powdered sample containing a multitude of randomly oriented crystallites is used. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.com

PXRD is particularly useful for:

Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline compounds in a sample can be identified. pdx.edu

Purity Assessment: The presence of impurity phases can be detected. usp.org

Analysis of Crystalline Structure: Information about the unit cell parameters can be extracted from the peak positions. anton-paar.com

In the study of this compound and its derivatives, PXRD can be used to confirm the formation of a desired crystalline product, monitor phase transitions under different conditions (e.g., temperature or pressure), and characterize materials for which single crystals suitable for SCXRD cannot be obtained. usp.org

Table 2: Comparison of X-ray Diffraction Techniques for this compound Analysis

| Technique | Sample Type | Information Obtained | Key Application for this compound |

|---|---|---|---|

| Single-Crystal XRD (SCXRD) | Single crystal | Precise 3D atomic structure, bond lengths, bond angles, coordination geometry. | Detailed structural elucidation of new this compound complexes. |

| Powder XRD (PXRD) | Polycrystalline powder | Crystalline phase identification, lattice parameters, phase purity. | Routine characterization and quality control of bulk this compound materials. |

Single-Crystal X-ray Diffraction of this compound Coordination Compounds

In Situ Characterization Methodologies for Reaction Intermediates

Understanding reaction mechanisms often requires the detection and characterization of short-lived reaction intermediates. nih.goviupac.org In situ characterization techniques are powerful tools for monitoring reactions as they occur, providing real-time information about the species present. mdpi.com

The real-time monitoring of catalytic reactions provides invaluable insights into reaction kinetics, catalyst behavior, and the formation of intermediates and products. nih.govnih.gov Techniques such as in situ spectroscopy (e.g., IR, Raman) and diffraction can be employed to follow the transformation of reactants involving this compound. mdpi.com

For instance, in the synthesis of dimethyl carbonate from methanol and carbon dioxide using organotin catalysts, in situ studies could track the conversion of the this compound precursor and the formation of key intermediates. researchgate.net The ability to monitor the reaction under actual catalytic conditions helps in identifying the active catalytic species and understanding how factors like temperature, pressure, and reactant concentrations influence the reaction pathway. jos.ac.cnrsc.org Such studies are crucial for optimizing catalytic processes and designing more efficient catalysts. researchgate.net

Transient species are short-lived intermediates that are often difficult to isolate and characterize using conventional methods. rsc.orgiupac.org In situ spectroscopic techniques are particularly well-suited for their identification. ihp-microelectronics.com For reactions involving this compound, these transient species could include coordinatively unsaturated tin complexes, radical species, or other highly reactive intermediates.

The capture and characterization of unstable intermediates have been successfully demonstrated in various catalytic systems. yale.edu For example, time-resolved spectroscopy can be used to observe the formation and decay of transient species on timescales from femtoseconds to microseconds. researchgate.net In the context of this compound-mediated reactions, techniques like in situ FTIR or Raman spectroscopy could potentially identify key intermediates by observing the appearance and disappearance of characteristic vibrational bands. jos.ac.cn The identification of these elusive species is fundamental to building a complete mechanistic picture of the catalytic cycle. nih.gov

Theoretical and Computational Chemistry of Dimethoxytin

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of many-body systems, such as atoms and molecules. wikipedia.orgopenaccessjournals.com This computational quantum mechanical modeling method is widely used in chemistry and materials science to investigate the ground state electronic structure of these systems. wikipedia.org DFT calculations have been instrumental in providing detailed insights into the chemistry of dimethoxytin.

Modeling of Molecular Structures and Energetics

Table 1: Calculated Energetic Data for Reactions Involving Tin Alkoxides

| Reaction Step | Calculated Value | Method/Functional | Reference |

| Dimer Dissociation Energy ([n-Bu2Sn(OCH3)2]2) | 57.9 kJ mol–1 | DFT | acs.org |

| Activation Energy (ΔE0) for DMC formation | 54 or 62 kJ mol–1 | DFT/PBE | acs.org |

| Experimental Activation Energy (multistep) | 107 ± 10 kJ mol–1 | Experimental | acs.org |

DFT Studies on Reaction Mechanisms and Transition States

DFT is a valuable tool for elucidating complex reaction mechanisms by identifying intermediates and transition states. sumitomo-chem.co.jp In the context of this compound, DFT studies have been pivotal in understanding its catalytic activity, particularly in the synthesis of dimethyl carbonate (DMC) from carbon dioxide and methanol (B129727). acs.orgresearchgate.net

One key finding is that the formation of DMC is proposed to occur through an intermolecular process involving two monomeric stannane (B1208499) units rather than a dimeric species. acs.orgacs.org The insertion of CO2 into the Sn-OCH3 bond is recognized as the initial step. acs.org DFT calculations have shown that this insertion is thermodynamically favorable for various dialkyldimethoxystannanes. researchgate.net The subsequent steps, which lead to the release of DMC and the regeneration of the catalyst, have been modeled, revealing a multi-step process involving methanol to regenerate the stannane and produce water. acs.orgsciexplore.ir

Analysis of CO2 and Methanol Activation by this compound Species

The activation of carbon dioxide and methanol is a critical step in their conversion to valuable chemicals like DMC. acs.org DFT studies have provided significant insights into how this compound and related species facilitate this activation. acs.orgresearchgate.net

The interaction of CO2 with the tin catalyst is influenced by entropy and is generally disfavored at room temperature and atmospheric pressure. researchgate.net However, the insertion of CO2 into the Sn-OCH3 bond is an exothermic process with a low activation energy, driven by an alkoxytin intermediate. researchgate.net DFT calculations have shown that there is no energy barrier for the insertion of CO2 into the Sn-O(Sn) bond of a related distannoxane dimer. acs.org

Methanol activation is also a key part of the catalytic cycle. It is suggested that the acido-basic sites of Sn-O-Sn are responsible for activating methanol to form the reactive Sn-OCH3 methoxy (B1213986) ligands necessary for DMC production. acs.org DFT calculations support the mechanism where four methanol molecules are activated by a [Me2SnO]2 dimer to form a [Me2Sn(OMe)2]2 dimer, which then acts as the active agent for trapping CO2. mdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic properties of molecules, providing insights that complement experimental findings. openaccessjournals.comaspbs.com These methods are used to determine various electronic characteristics of this compound and related compounds. arabjchem.orgarxiv.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of a molecule. mdpi.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com Quantum chemical calculations allow for the determination of HOMO and LUMO energies and their gap. arabjchem.org From these energies, other important electronic properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness can be derived. conicet.gov.ar

For instance, in a study of an iron(III) porphyrin complex, DFT calculations at the B3LYP/6-311G(d,p) level found the HOMO-LUMO energy gap to be 0.9042 eV, with the orbitals located around the aromatic cycles of the metal center. physchemres.org

Table 2: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Relationship to HOMO/LUMO | Significance | Reference |

| Ionization Potential (IP) | Related to HOMO energy | Energy required to remove an electron | conicet.gov.ar |

| Electron Affinity (EA) | Related to LUMO energy | Energy released when an electron is added | conicet.gov.ar |

| Electronegativity (χ) | (IP + EA) / 2 | Tendency to attract electrons | physchemres.org |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | physchemres.org |

| Chemical Potential (μ) | -(IP + EA) / 2 | Escaping tendency of electrons | conicet.gov.ar |

| Softness (S) | 1 / (2η) | Measure of polarizability | conicet.gov.ar |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a guide to the reactivity of a molecule towards charged reactants by illustrating regions of positive and negative electrostatic potential. uni-muenchen.de

An MEP map is typically generated by plotting the electrostatic potential values on a constant electron density surface of the molecule. uni-muenchen.deresearchgate.net The color-coding on the map indicates the potential, with red often representing regions of negative potential (electron-rich, attractive to electrophiles) and blue representing regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net Green and yellow colors usually depict intermediate potential regions. researchgate.netresearchgate.net

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com For example, in imidazole, MEP calculations can identify which of the two nitrogen atoms is the more likely proton acceptor site. uni-muenchen.de The topology of the MESP, including its critical points, can reveal detailed information about bonding and reactivity patterns. mdpi.com

Computational Prediction of Spectroscopic Data

The computational prediction of spectroscopic data for organotin compounds such as this compound has become an invaluable tool for researchers, offering insights that complement experimental findings. rsc.org Methodologies rooted in density functional theory (DFT) are frequently employed to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman. rsc.orgresearchgate.net These computational techniques can elucidate structure-property relationships and aid in the interpretation of complex experimental spectra. researchgate.net

For tin-containing molecules, the prediction of ¹¹⁹Sn NMR chemical shifts is of particular interest, given that tin possesses three spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its sensitivity. huji.ac.iluni-bonn.de The accurate calculation of these chemical shifts via DFT is a non-trivial task. uni-bonn.de The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. ugm.ac.id However, for heavy elements like tin, relativistic effects must be taken into account to achieve high accuracy. uni-bonn.de Neglecting these effects can lead to significant deviations between calculated and experimental values.

The process of predicting spectroscopic data typically begins with the optimization of the molecule's geometry using a chosen level of theory and basis set. youtube.com Following this, the spectroscopic properties are calculated. For instance, vibrational frequencies (IR and Raman) are determined from the second derivatives of the energy with respect to the atomic positions. researchgate.net NMR shielding tensors are calculated to predict chemical shifts, which are then referenced against a standard compound like tetramethylsilane (B1202638) (TMS). huji.ac.il

Machine learning techniques are also emerging as a powerful tool to enhance the accuracy of DFT-based predictions. nih.govspectroscopyonline.com These models can be trained on datasets of experimental and calculated spectra to correct for systematic errors in the computational methods. uni-bonn.denih.gov While specific computational studies providing detailed predicted spectroscopic data for this compound are not abundant in the literature, the established methodologies for similar organotin compounds provide a clear framework for how such predictions would be carried out.

Below is an illustrative table showcasing the type of data that would be generated in a computational study of an organotin compound, comparing theoretical predictions with experimental values.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Generic Organotin Compound

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹¹⁹Sn Chemical Shift (ppm) | DFT/GIAO with relativistic corrections | - | - |

| ¹³C Chemical Shift (ppm) - Methoxy C | DFT/GIAO | - | - |

| ¹H Chemical Shift (ppm) - Methoxy H | DFT/GIAO | - | - |

| IR Frequency (cm⁻¹) - Sn-O stretch | DFT/B3LYP | - | - |

| Raman Frequency (cm⁻¹) - Sn-C stretch | DFT/B3LYP | - | - |

Reaction Kinetics and Thermodynamic Modeling of this compound-catalyzed Systems

Computational chemistry plays a crucial role in elucidating the mechanisms, kinetics, and thermodynamics of catalytic reactions. mdpi.com For systems where this compound acts as a catalyst, such as in the synthesis of dimethyl carbonate from CO₂ and methanol, theoretical modeling can provide a molecular-level understanding of the entire catalytic cycle. rsc.orgresearchgate.net These models are essential for optimizing reaction conditions, improving catalyst design, and enhancing reaction yields and selectivity. longdom.org

Thermodynamic modeling is a foundational aspect of understanding catalytic processes. longdom.org It allows for the calculation of key state functions like enthalpy, entropy, and Gibbs free energy for reactants, products, and intermediates. mdpi.com By determining the Gibbs free energy of formation for all species involved, the feasibility and spontaneity of each elementary step in a proposed reaction mechanism can be assessed. longdom.org This is critical for identifying the most likely reaction pathway among several possibilities.

Reaction kinetics modeling builds upon the thermodynamic foundation to investigate the rates of the elementary steps. A common approach is the use of microkinetic modeling, which connects the macroscopic observable reaction rates to the underlying elementary reactions on the catalyst surface. mdpi.commpg.de This involves the use of computational methods like DFT to calculate the activation energies (energy barriers) for each step. mdpi.com The activation energy is defined as the energy difference between the transition state and the initial state of an elementary reaction. mdpi.com

By identifying the transition states and calculating their corresponding activation energies, the rate-determining step (the slowest step in the reaction sequence) can be identified. mdpi.com This information is invaluable for catalyst optimization, as efforts can be focused on modifying the catalyst to lower the energy barrier of this specific step. tju.edu.cn

For a this compound-catalyzed reaction, a computational study would involve the following:

Proposing a detailed reaction mechanism with all elementary steps.

Optimizing the geometries of all reactant, intermediate, transition state, and product species on the catalyst model.

Calculating the thermodynamic properties (ΔH, ΔS, ΔG) for each step.

Calculating the activation energies (Ea) for each elementary reaction.

The table below outlines the typical parameters that would be determined through a comprehensive thermodynamic and kinetic modeling study of a this compound-catalyzed reaction.

Typical Parameters from a Thermodynamic and Kinetic Model of a Catalyzed Reaction

| Elementary Reaction Step | Parameter | Typical Calculated Value | Significance |

|---|---|---|---|

| Reactant Adsorption | Adsorption Energy (kJ/mol) | - | Strength of reactant binding |

| Surface Reaction 1 | Activation Energy (kJ/mol) | - | Energy barrier for the first transformation |

| Surface Reaction 1 | Reaction Enthalpy (kJ/mol) | - | Exothermicity/endothermicity of the step |

| Surface Reaction 2 | Activation Energy (kJ/mol) | - | Identifies potential rate-determining step |

| Product Desorption | Desorption Energy (kJ/mol) | - | Ease of product release from the catalyst |

Coordination Chemistry and Organometallic Aspects of Dimethoxytin Derivatives

Synthesis and Structural Diversity of Dimethoxytin Coordination Complexes

The synthesis of this compound derivatives and their coordination complexes can be achieved through several established routes. A common method involves the reaction of a dialkyltin oxide with methanol (B129727). This is an equilibrium reaction that is typically driven to completion by removing the water formed, often through azeotropic distillation. gelest.com Another prevalent synthesis involves the reaction of a dialkyltin dihalide, such as dimethyltin (B1205294) dichloride, with a sodium alkoxide like sodium methoxide (B1231860). google.com This salt elimination reaction yields the desired dialkoxide and a salt byproduct. google.com

A different approach involves the oxidative addition of a hydroxylic compound to tin(II) chloride in the presence of a chlorine source. For instance, the reaction of methanol with tin(II) chloride and N-chlorosuccinimide (NCS) can produce methoxy-tin(IV) chloride species. oup.com Specifically, treating a mixture of methanol and tin(II) chloride with NCS has been shown to yield trichloromethoxy(succinimide)tin(IV). oup.com In a related reaction, the use of cyclohexanone (B45756) oxime as the hydroxylic compound in the presence of methanol, tin(II) chloride, and NCS led to the formation of dichloro(cyclohexanone oxime)this compound(IV). oup.com

The structural diversity of these compounds is largely dictated by the strong Lewis acidity of the tin(IV) center, which promotes the expansion of its coordination number from four to five (trigonal bipyramidal) or six (octahedral). nih.govnih.gov While simple dialkyltin dimethoxides R₂Sn(OCH₃)₂ might be tetrahedral in the gas phase or in non-coordinating solvents, they readily form complexes in the presence of Lewis bases or self-associate in the solid state. The crystal structure of the related dimethyltin dichloride shows a significant distortion from tetrahedral geometry towards octahedral, a result of intermolecular association between neighboring molecules. rsc.org This tendency for hypercoordination is a defining feature of diorganotin(IV) compounds. nih.govresearchgate.net The coordination geometries are often influenced by the mole ratio of the ligand to the organotin(IV) salt used during synthesis. nih.gov

| Synthesis Route | Precursors | Product Example | Reference |

| Alcoholysis of Oxide | Dialkyltin oxide, Methanol | R₂Sn(OCH₃)₂ | gelest.com |

| Salt Metathesis | Dialkyltin dihalide, Sodium methoxide | (CH₃)₂Sn(OCH₃)₂ | google.com |

| Oxidative Addition | Tin(II) chloride, Methanol, N-chlorosuccinimide (NCS) | Dichloro(cyclohexanone oxime)this compound(IV) | oup.com |

Role of Ligand Architecture in Modulating Tin Center Reactivity

The reactivity of the tin center in this compound derivatives is profoundly influenced by the architecture of the surrounding ligands. This includes both the organic groups (R) covalently bonded to tin and any additional coordinating ligands (L). The nature of these ligands modulates the Lewis acidity of the tin atom, its coordination number, and the steric accessibility of the metal center, thereby controlling its reactivity. nih.govmdpi.com

The Lewis acidity of R₂SnX₂ compounds increases as the organic groups (R) become more electron-withdrawing, making the tin center more susceptible to nucleophilic attack and coordination expansion. nih.gov Conversely, bulky organic groups can sterically hinder the approach of reactants or additional ligands.

The introduction of external ligands with specific donor atoms (e.g., N, O, S) allows for the formation of stable hypercoordinate complexes with well-defined geometries. nih.gov For organotin(IV) compounds with the general formula R₂SnX₂, five- and six-coordinate geometries are common. nih.gov For example, chelation by bidentate ligands often results in a distorted octahedral geometry around the tin atom. researchgate.net The inherent electronic disparity of ligands, such as P,N-donors which have both a soft π-acceptor (P) and a hard σ-donor (N), can be used to fine-tune the electronic properties at the tin center. gelest.com This modulation is critical in catalysis, where the binding and activation of substrates occur at the tin site. For instance, in transesterification reactions catalyzed by organotin(IV) compounds, the coordination of an alcohol to the tin center is a key step, which is favored by a more electrophilic tin atom. rsc.org

Polymorphism and Oligomerization of this compound Species

Organotin compounds are known to exhibit structural polymorphism, where a compound can exist in more than one crystal form. nih.gov While specific polymorphs of simple this compound have not been extensively detailed, the tendency for tin to adopt various coordination geometries makes polymorphism a likely feature of this class of compounds.

More commonly documented is the propensity of this compound species to undergo oligomerization. mdpi.comresearchgate.netresearchgate.net This is particularly evident in the context of their use as catalysts, for example, in the synthesis of dimethyl carbonate (DMC) from methanol and CO₂. mdpi.comresearchgate.net Computational studies have shown that the reaction pathway involving a dimer formed by the oligomerization of the dialkyltin catalyst has a lower energy barrier than the monomeric path. mdpi.comresearchgate.netresearchgate.net This suggests that the active catalytic species may be a dimer or a higher oligomer.

This tendency to form aggregates is related to the behavior of organotin alkoxides upon exposure to moisture. Hydrolysis of the Sn-OR bond leads to the formation of tin-hydroxy species, which can then condense to form Sn-O-Sn linkages. The hydrolysis of C,O-chelated organotin(IV) methoxides has been shown to produce hexaorganodistannoxanes, which contain a central Sn-O-Sn-O four-membered ring or a linear Sn-O-Sn core. nih.govresearchgate.net Similarly, the basic hydrolysis of diorganotin diiodides can produce cyclic trimeric oxides, (R₂SnO)₃. nih.govresearchgate.net These oligomeric and polymeric stannoxanes represent a significant aspect of dialkyltin chemistry.

| Compound Type | Structural Feature | Formation Context | Reference |

| Diorganotin Dimethoxide Dimer | Aggregation via O-bridging | Catalysis (e.g., DMC synthesis) | mdpi.comresearchgate.netresearchgate.net |

| Hexaorganodistannoxane | Sn-O-Sn linkage | Hydrolysis of organotin alkoxides | nih.govresearchgate.net |

| Cyclic Trimeric Stannoxane | (R₂SnO)₃ ring | Hydrolysis of diorganotin dihalides | nih.govresearchgate.net |

Comparative Studies with Other Organotin Alkoxides

The chemistry of this compound is best understood when compared with other organotin alkoxides, such as diethoxides and dibutoxides. Generally, organotin alkoxides are reactive compounds used as intermediates or catalysts, for example, in transesterification reactions. gelest.comrsc.org The reactivity of the Sn-O-C bond is a key feature. Organotin alkoxides are significantly more susceptible to hydrolysis than their organotin mercaptide (Sn-S-C) counterparts. gelest.com

The nature of the alkoxy group can influence the outcome of synthetic reactions. In one study, the reaction of tin(II) chloride and NCS with methanol or ethanol (B145695) successfully produced the corresponding trichloro(alkoxy)(succinimide)tin(IV) complexes. oup.com However, using n-butanol under similar conditions did not yield the analogous butoxy- complex; instead, it led to disproportionation products: di-n-butoxydichlorotin(IV) and tetrachlorobis(succinimide)tin(IV). oup.com This highlights a difference in stability and reactivity between the lower and higher alkoxides in this specific reaction system.

In catalytic applications, various dialkyltin dialkoxides are often used interchangeably, suggesting similar functional roles. Patents list compounds like dibutyl-dimethoxy-tin and dibenzyl-diethoxy-tin as examples of catalysts for specific processes, indicating a degree of functional equivalence. google.com However, the choice of alkoxide can affect reaction kinetics and catalyst stability. The synthesis of a range of C,O-chelated organotin(IV) alkoxides, including methoxides and t-butoxides, from the same organotin iodide precursors demonstrates that various alkoxide derivatives are readily accessible, allowing for the fine-tuning of properties by altering the alkoxy group. nih.govresearchgate.net

Emerging Research Directions and Future Outlook for Dimethoxytin Chemistry

Design and Synthesis of Advanced Dimethoxytin-based Catalysts

The development of advanced catalysts based on this compound is a key area of current research, focusing on enhancing stability, activity, and recyclability. A significant strategy in this domain is the heterogenization of homogeneous this compound catalysts by anchoring them onto solid supports. This approach aims to combine the high selectivity and mild reaction conditions of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts. nih.govrsc.org

One promising method involves the in situ tethering of organotin compounds, such as dialkyltin dimethoxides, onto mesoporous silica (B1680970) supports like SBA-15. researchgate.net This technique has been shown to generate catalysts that are more active in the direct synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO2 compared to those prepared by conventional grafting methods. researchgate.net The enhanced activity is attributed to the formation of well-dispersed organotin clusters and the high surface area of the support. researchgate.net

Another approach involves linking dialkyltin dimethoxide to a silica surface to create an efficient and recyclable hydride transfer catalyst for the reduction of ketones and aldehydes. mdpi.com This immobilized catalyst utilizes polymethylhydrosiloxane (B1170920) as a readily available and easy-to-handle hydrogen source. mdpi.com Furthermore, dialkyltin dichlorides grafted onto polystyrene supports have been investigated as recyclable catalysts for the ring-opening polymerization (ROP) of lactones like ε-caprolactone. nih.gov Extending the length of the alkyl spacer between the polystyrene support and the tin active site has been shown to preserve the support's integrity and allow for the production of catalyst-free polymers. nih.gov These supported catalysts can often be recovered by simple filtration and reused multiple times without a significant loss of activity. mdpi.comnih.gov

The design of these advanced catalysts also extends to their use as precursors for other materials. For instance, this compound compounds can serve as molecular precursors for the synthesis of tin oxide (SnO₂) thin films and coatings through processes like chemical vapor deposition (CVD). utwente.nlrsc.organl.gov Tin(II) methoxide (B1231860) is another organometallic precursor used for applications in thin-film deposition. google.com

Exploration of Novel Chemical Transformations Utilizing this compound

While the use of this compound in the synthesis of dimethyl carbonate is well-established, current research is expanding its application to a broader range of chemical transformations. A significant area of exploration is in polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters and carbonates.

Dibutyltin (B87310) dimethoxide has been identified as an effective catalyst for the ROP of various monomers, including ethylene (B1197577) carbonate and lactides. usm.eduresearchgate.net In the polymerization of ethylene carbonate, soluble organotin catalysts like dibutyltin dimethoxide have demonstrated the ability to achieve high conversions. usm.edu The mechanism is proposed to involve a mixed pathway of ring-opening and transcarbonation steps. usm.edu For the ROP of L-lactide to produce poly(lactic acid) (PLA), dibutyltin dimethoxide has been used as an initiator, showing significantly faster polymerization rates under microwave irradiation compared to conventional heating. researchgate.net

The catalytic activity of dialkyltin dimethoxides extends to other polymerization processes as well. They are effective in transesterification, esterification, and the synthesis of polyurethanes. nih.gov In polyurethane synthesis, organotin compounds are known to have high selectivity for the reaction between isocyanates and hydroxyl groups. gvchem.comresearchgate.net While specific studies focusing solely on this compound are less common than for other organotin catalysts like dibutyltin dilaurate, the fundamental reactivity of the tin-alkoxide bond suggests its potential in this area. rsc.org

The following table summarizes the performance of dibutyltin dimethoxide and related organotin catalysts in various polymerization reactions.

| Catalyst System | Monomer | Reaction Type | Key Findings | Reference(s) |

| Dibutyltin dimethoxide | Ethylene Carbonate | Ring-Opening Polymerization | Achieved ~80% conversion after 72 hours. | usm.edu |

| Dibutyltin dimethoxide | L-Lactide | Ring-Opening Polymerization | Faster polymerization rate under microwave irradiation compared to conventional heating. | researchgate.net |

| Polystyrene-supported Dibutyltin dichloride | ε-Caprolactone | Ring-Opening Polymerization | Recyclable catalyst; polymer chain growth observed within the support pores. | nih.gov |

| Dibutyltin diacetate / dilaurate | Ethylene Carbonate | Ring-Opening Polymerization | Produced insoluble byproducts; ~80% conversion. | usm.edu |

Integration of Advanced In Situ Characterization with Computational Modeling

To unlock the full potential of this compound catalysts, a deep understanding of their reaction mechanisms, active species, and kinetic profiles is essential. The integration of advanced in situ spectroscopic techniques with computational modeling has become a powerful strategy for gaining these molecular-level insights. aspbs.comyoutube.comoregonstate.edu

In situ Fourier-transform infrared (FT-IR) spectroscopy has been employed to monitor the kinetics of reactions catalyzed by organotin compounds in real-time. tandfonline.comtandfonline.com For example, this technique allows for the tracking of changes in the absorption bands of reactants and products, such as the N=C=O stretching vibration of isocyanates during polyurethane formation. tandfonline.com This provides valuable data on reaction rates and the influence of catalyst concentration and temperature. tandfonline.com Similarly, High-Resolution Magic-Angle-Spinning (HR-MAS) NMR spectroscopy has proven invaluable for the complete characterization of supported organotin catalysts and for monitoring the catalytic process directly in the solid state. nih.gov

Complementing these experimental techniques, computational modeling, particularly Density Functional Theory (DFT), has emerged as a crucial tool for elucidating reaction pathways that are difficult to observe experimentally. researchgate.net DFT calculations have been instrumental in studying the mechanism of dimethyl carbonate synthesis from CO₂ and methanol using this compound catalysts. researchgate.net These computational studies can model the electronic structure of intermediates and transition states, helping to identify the rate-determining steps and rationalize the observed reactivity and selectivity. youtube.com The synergy between in situ characterization and computational modeling provides a comprehensive picture of the catalytic cycle, from the initial interaction of reactants with the catalyst to the final product formation and catalyst regeneration. aspbs.comifpenergiesnouvelles.com This integrated approach is critical for the rational design of more efficient and selective this compound-based catalysts. researchgate.net

Sustainable Chemical Processes and Circular Economy Contributions

This compound and related organotin catalysts are positioned to play a role in the transition towards more sustainable chemical processes and a circular economy. ifpenergiesnouvelles.comsap.cneuropa.euoapen.org Their application in reactions that utilize renewable feedstocks or waste streams, such as the conversion of carbon dioxide, is a key aspect of their contribution to green chemistry. anl.govsciencedaily.com The synthesis of dimethyl carbonate (DMC) from CO₂ and methanol is a prime example of a green process, as it provides a non-toxic, biodegradable solvent and chemical intermediate from a greenhouse gas. utwente.nlresearchgate.net

While comprehensive life cycle assessments (LCA) and techno-economic analyses (TEA) specifically for processes using this compound are still emerging, studies on DMC production provide valuable insights. mdpi.comutwente.nlresearchgate.netrepec.orgrsc.org These analyses evaluate factors such as energy consumption, greenhouse gas emissions, and production costs. For instance, a techno-economic analysis of DMC production from biomass-derived methanol showed a net CO₂ emission of 3.41 kg CO₂ per kg of DMC, highlighting the importance of process integration and optimization. mdpi.com Another study comparing different DMC production routes found that the energy efficiency and cost of manufacturing are heavily influenced by the synthesis pathway and feedstock source. rsc.org As the chemical industry increasingly adopts circular economy models, the demand for efficient, selective, and recyclable catalysts like those derived from this compound is expected to grow, driving further innovation in their design and application. sap.cnstraitsresearch.com

Q & A

Q. What are the key considerations for optimizing the synthesis of Dimethoxytin in laboratory settings?

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while monitoring yield and purity via techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR). Ensure reproducibility by documenting procedural details, including equipment specifications and environmental conditions . Post-synthesis, validate structural integrity using spectroscopic methods (e.g., FTIR, mass spectrometry) and cross-reference with established literature to confirm success .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

NMR (¹H, ¹³C) is critical for elucidating molecular structure and confirming methoxy group positions. X-ray crystallography provides definitive confirmation of molecular geometry, while FTIR identifies functional groups. For purity assessment, combine HPLC with elemental analysis. Ensure calibration standards and experimental conditions (e.g., solvent, concentration) align with published protocols to minimize artifacts .

Q. What are the standard protocols for ensuring reproducibility in this compound synthesis experiments?

Document all procedural steps, including reagent grades, equipment models, and ambient conditions (e.g., humidity, temperature). Use internal standards and control experiments to validate results. Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials to enable replication . For collaborative studies, adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Q. What safety and handling protocols are critical when conducting this compound research?

this compound’s organotin nature necessitates strict handling under inert atmospheres (e.g., argon gloveboxes) to prevent hydrolysis. Use personal protective equipment (PPE) and fume hoods for liquid-phase reactions. Dispose of waste via certified hazardous material protocols, referencing Material Safety Data Sheets (MSDS) for toxicity profiles .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity?

Combine density functional theory (DFT) calculations with experimental kinetic studies to model reaction pathways. Validate computational predictions using isotopic labeling or substituent effects in controlled experiments. Publish computational parameters (e.g., basis sets, solvation models) alongside raw data to facilitate cross-validation . For catalytic studies, correlate Hammett parameters with observed reaction rates to refine theoretical models .

Q. What methodologies are recommended for resolving contradictions in reported thermodynamic properties of this compound?

Conduct a meta-analysis of existing data to identify variables causing discrepancies (e.g., measurement techniques, sample purity). Perform comparative experiments using standardized conditions (e.g., DSC for enthalpy, isothermal titration calorimetry for binding constants). Apply error propagation analysis to quantify uncertainties and publish datasets with metadata (e.g., calibration curves, instrument precision) .

Q. How should researchers design studies to investigate the environmental persistence of this compound in aquatic systems?

Simulate environmental conditions (e.g., pH, salinity, microbial activity) in controlled mesocosms. Use LC-MS/MS to track degradation products and quantify bioaccumulation factors in model organisms (e.g., Daphnia magna). Pair with ecotoxicology assays to assess sublethal effects. Ensure compliance with ethical guidelines for environmental sampling and data transparency .

Q. What statistical approaches are appropriate for analyzing variability in this compound’s catalytic performance across different studies?

Employ multivariate regression to isolate factors influencing catalytic efficiency (e.g., ligand structure, solvent polarity). Use ANOVA to compare means across experimental groups and Tukey’s HSD test for post-hoc analysis. For time-dependent degradation studies, apply Cox proportional hazards models. Report confidence intervals and effect sizes to contextualize significance .

Q. How can multi-method validation frameworks address discrepancies in this compound’s reported biological interactions?

Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with in silico docking simulations to identify binding modes. Validate findings using orthogonal techniques, such as surface plasmon resonance (SPR) for affinity measurements. Critically evaluate conflicting data by assessing methodological rigor (e.g., sample size, controls) and applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies can be employed to correlate this compound’s crystallographic data with its observed chemical behavior?

Use Hirshfeld surface analysis to map intermolecular interactions and correlate with solubility or reactivity trends. Pair X-ray data with dynamic NMR studies to probe conformational flexibility. For catalytic applications, overlay crystallographic structures with transition-state models derived from kinetic isotope effects (KIE). Share crystallographic files (e.g., CIF format) in open repositories for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||